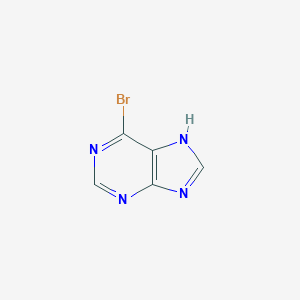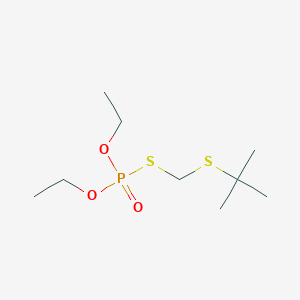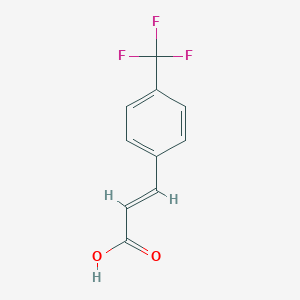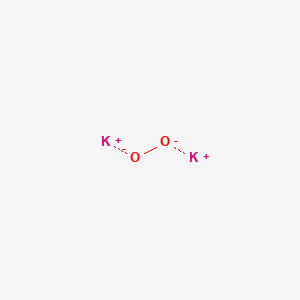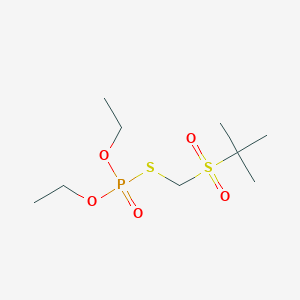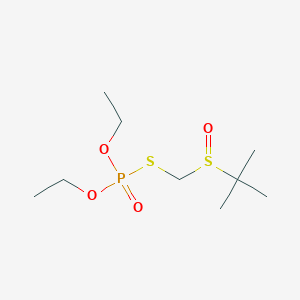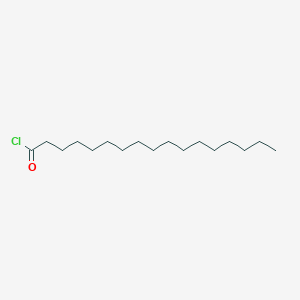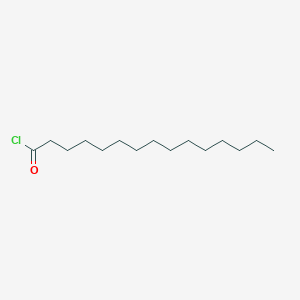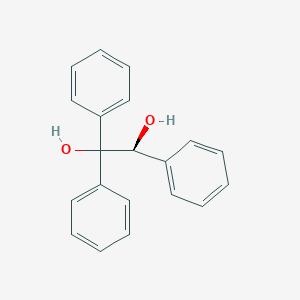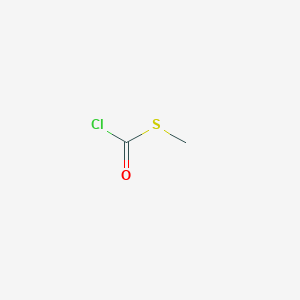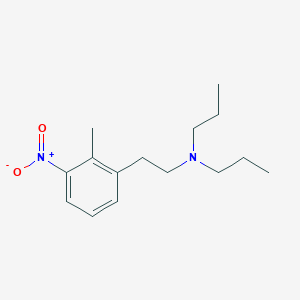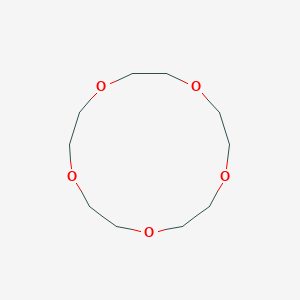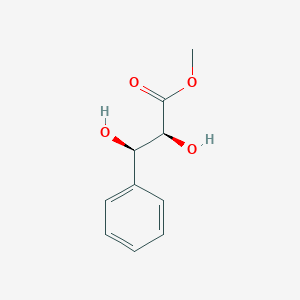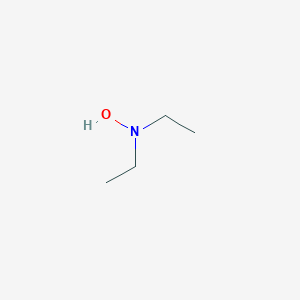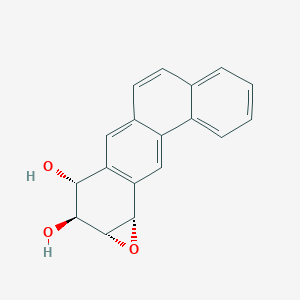
anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-8,9,10,11-tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene, also known as anti-BPDE, is a chemical compound that has been extensively studied due to its carcinogenic properties. BPDE is a potent mutagenic and carcinogenic compound that is formed during the metabolism of polycyclic aromatic hydrocarbons (PAHs) present in tobacco smoke, grilled and charred foods, and other environmental pollutants. Anti-BPDE has been shown to inhibit the formation of DNA adducts, which are the primary cause of cancer initiation and progression.
作用機序
Anti-BPDE exerts its chemopreventive effects by inhibiting the formation of DNA adducts. DNA adducts are formed when BPDE reacts with DNA, leading to the formation of covalent bonds between the two molecules. These adducts can cause mutations in the DNA sequence, which can lead to cancer initiation and progression. Anti-BPDE binds to BPDE and prevents it from reacting with DNA, thereby reducing the formation of DNA adducts. Anti-BPDE also induces the expression of enzymes that detoxify carcinogens, such as glutathione S-transferase and quinone reductase, which further reduce the carcinogenic potential of BPDE.
生化学的および生理学的効果
Anti-BPDE has been shown to have several biochemical and physiological effects that contribute to its chemopreventive properties. Anti-BPDE induces the expression of enzymes that detoxify carcinogens, as mentioned above. Anti-BPDE also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogens. This inhibition reduces the formation of reactive metabolites that can damage DNA and lead to cancer initiation and progression. Anti-BPDE has also been shown to modulate the immune system, leading to enhanced immune surveillance against cancer cells.
実験室実験の利点と制限
One major advantage of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene as a chemopreventive agent is its specificity for BPDE. Anti-BPDE does not inhibit the activity of other cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This specificity reduces the potential for drug interactions and toxicity. However, one limitation of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene is its low solubility in water, which can limit its bioavailability and efficacy in vivo.
将来の方向性
For anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene research include the development of more potent analogs with improved solubility and bioavailability. The identification of biomarkers that can predict the efficacy of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene in cancer prevention is also an important area of research. The combination of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene with other chemopreventive agents, such as antioxidants and anti-inflammatory compounds, is another promising direction for research. Finally, the development of targeted delivery systems for anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene, such as nanoparticles, can improve its efficacy and reduce potential side effects.
Conclusion
Anti-8,9,10,11-tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene is a promising chemopreventive agent that inhibits the formation of DNA adducts and induces apoptosis in cancer cells. Its specificity for BPDE and lack of toxicity make it an attractive candidate for cancer prevention. Future research should focus on the development of more potent analogs, biomarker identification, combination with other chemopreventive agents, and targeted delivery systems.
合成法
Anti-BPDE can be synthesized by the reduction of BPDE using sodium borohydride or lithium aluminum hydride. The reduction process converts the highly reactive epoxide group of BPDE into a stable diol group, which makes it less carcinogenic. The resulting anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene compound can be purified by column chromatography or recrystallization methods.
科学的研究の応用
Anti-BPDE has been extensively studied for its potential as a cancer chemopreventive agent. Chemoprevention is a strategy to prevent or delay the development of cancer by using natural or synthetic compounds that inhibit the initiation or progression of cancer. Anti-BPDE has been shown to inhibit the formation of DNA adducts in vitro and in vivo, which are the primary cause of cancer initiation and progression. Anti-BPDE has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a natural process that eliminates damaged or abnormal cells from the body.
特性
CAS番号 |
64937-39-9 |
|---|---|
製品名 |
anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene |
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChIキー |
QMVDCUCAPJTHNE-VSZNYVQBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
同義語 |
[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol, |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



